4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
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Overview
Description
4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a cyano group at the 4-position and a substituted cyclohexyl group linked to a pyrimidin-2-yloxy moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the benzamide intermediate.
Pyrimidin-2-yloxy Moiety Attachment: The final step involves the attachment of the pyrimidin-2-yloxy group to the cyclohexyl ring, which can be achieved through an etherification reaction using pyrimidin-2-ol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(cyclohexyl)benzamide: Lacks the pyrimidin-2-yloxy group, which may result in different biological activity.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Lacks the cyano group, which can affect its chemical reactivity and biological properties.
Uniqueness
4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is unique due to the presence of both the cyano and pyrimidin-2-yloxy groups, which contribute to its distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-12-13-2-4-14(5-3-13)17(23)22-15-6-8-16(9-7-15)24-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFQKBNWDMRTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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